![molecular formula C16H18O B12899737 Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]- CAS No. 84922-05-4](/img/structure/B12899737.png)
Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-Isopropylphenyl)cyclopropyl)furan is an organic compound that belongs to the class of cyclopropyl furans. This compound is characterized by a furan ring substituted with a cyclopropyl group, which in turn is substituted with a 4-isopropylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-Isopropylphenyl)cyclopropyl)furan can be achieved through several methods. One common approach involves the cyclopropanation of a suitable furan derivative followed by the introduction of the 4-isopropylphenyl group. The reaction conditions typically involve the use of a cyclopropanation reagent such as diazo compounds in the presence of a catalyst like rhodium or copper. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of 2-(2-(4-Isopropylphenyl)cyclopropyl)furan may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques ensures the efficient production of high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-(4-Isopropylphenyl)cyclopropyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted furans, furanones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2-(4-Isopropylphenyl)cyclopropyl)furan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(2-(4-Isopropylphenyl)cyclopropyl)furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in inflammation and microbial resistance .
Comparaison Avec Des Composés Similaires
2-Isopropylfuran: A simpler analog with similar structural features but lacking the cyclopropyl group.
4-Isopropylphenylfuran: Another analog with the isopropylphenyl group directly attached to the furan ring.
Uniqueness: 2-(2-(4-Isopropylphenyl)cyclopropyl)furan is unique due to the presence of both the cyclopropyl and 4-isopropylphenyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
84922-05-4 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
2-[2-(4-propan-2-ylphenyl)cyclopropyl]furan |
InChI |
InChI=1S/C16H18O/c1-11(2)12-5-7-13(8-6-12)14-10-15(14)16-4-3-9-17-16/h3-9,11,14-15H,10H2,1-2H3 |
Clé InChI |
DFAGZULMEQUZCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2CC2C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


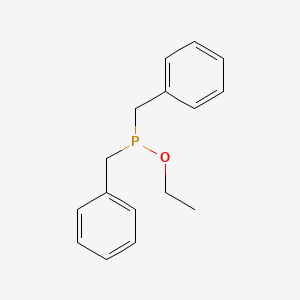
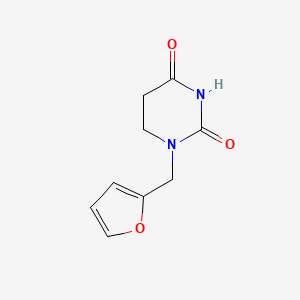
![2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12899664.png)
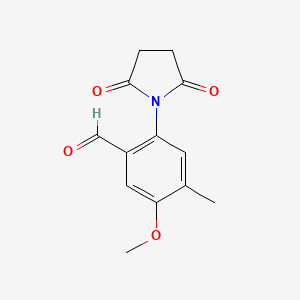
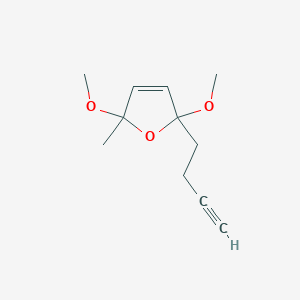
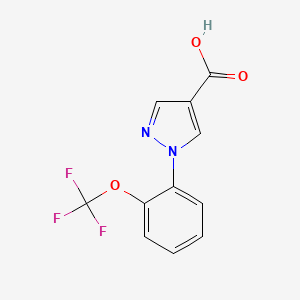
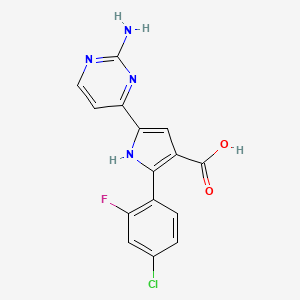
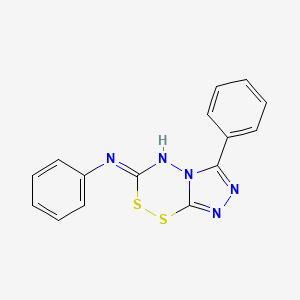
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12899694.png)
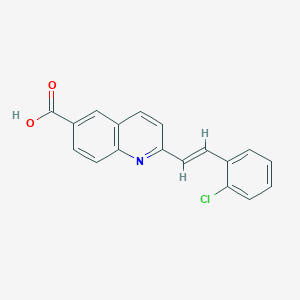
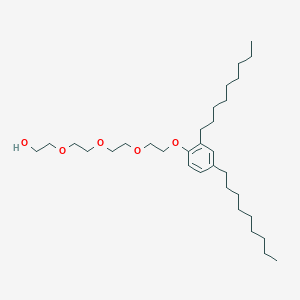
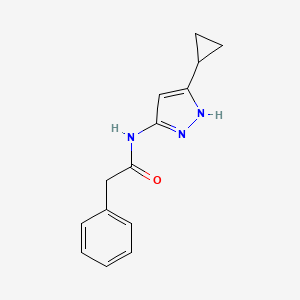
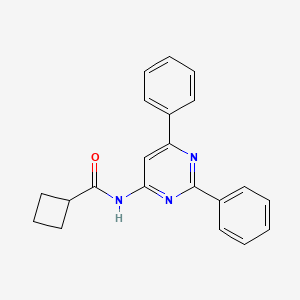
![3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione](/img/structure/B12899744.png)
